molecular formula C16H22N4O5S B2418665 ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate CAS No. 1251690-16-0

ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate

Cat. No. B2418665
CAS RN: 1251690-16-0
M. Wt: 382.44
InChI Key: AQIPAJCZVMOERL-UHFFFAOYSA-N
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Description

Ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate is a useful research compound. Its molecular formula is C16H22N4O5S and its molecular weight is 382.44. The purity is usually 95%.
The exact mass of the compound ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate has been involved in studies focusing on the synthesis of novel compounds. For instance, Gray et al. (1976) examined the cyclisation reactions of azolylhydrazones, leading to the formation of various azolo[5,1-c][1,2,4]triazines, showcasing the compound's utility in creating diverse molecular structures (Gray et al., 1976).
  • Mohamed (2021) discussed a convenient synthesis method involving ethyl 2-(benzo[d]thazol-2-yl)acetate, which bears structural similarities to the compound . This highlights its potential in synthesizing various heterocyclic compounds (Mohamed, 2021).

Pharmacological Applications

  • The compound's derivatives have been investigated for their potential as pharmacological agents. For example, Karpina et al. (2019) synthesized acetamides bearing the 1,2,4-oxadiazole cycle, which is structurally related to ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate, for biological assessment, underlining its relevance in drug discovery (Karpina et al., 2019).

Chemical Reactions and Transformations

  • The chemical versatility of this compound is further evidenced by studies like those of Liu and Chen (1985), who investigated the cyclocondensation of 2-hydrazinoperimidine, a related compound, with diethyl oxalate. This showcases the compound's potential in diverse chemical transformations (Liu & Chen, 1985).

Potential in Antimalarial Research

  • The compound's structural analogs have also been explored for antimalarial applications. Karpina et al. (2020) synthesized a series of [1,2,4]triazolo[4,3-a]pyridines with sulfonamide fragments, demonstrating the potential utility of ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate in the development of antimalarial drugs (Karpina et al., 2020).

properties

IUPAC Name

ethyl 2-[8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5S/c1-2-25-14(21)12-20-16(22)19-11-7-8-13(15(19)17-20)26(23,24)18-9-5-3-4-6-10-18/h7-8,11H,2-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIPAJCZVMOERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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